

A Comparative Guide to the Anti-Leukemic Activity of UM4118

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: UM4118
Cat. No.: B15606672

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-leukemic activity of **UM4118**, a novel copper ionophore, in comparison with other therapeutic alternatives for Acute Myeloid Leukemia (AML). The information presented herein is intended to facilitate objective evaluation and inform future research and development efforts.

Executive Summary

UM4118 is an investigational copper ionophore that has demonstrated potent anti-leukemic activity, particularly in preclinical models of Acute Myeloid Leukemia (AML). Its mechanism of action involves the induction of a novel form of regulated cell death known as cuproptosis. This guide compares the efficacy of **UM4118** with other copper-targeting agents like elesclomol and disulfiram/copper, as well as standard-of-care and targeted therapies such as cytarabine and venetoclax. While **UM4118** shows significant promise, particularly in AML subtypes with specific genetic mutations like SF3B1, further in vivo studies are needed to fully elucidate its therapeutic potential.

Comparative In Vitro Anti-Leukemic Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of **UM4118** and its comparators across various leukemia cell lines. These values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.

Drug	Cell Line	IC50 Value	Key Findings
UM4118	SF3B1-mutated AML	Nanomolar range[1]	Highly potent, particularly in AML with splicing factor mutations.[1]
ABCB7-depleted cells	Nanomolar range[1]	Synthetic lethality observed with deficiency in the mitochondrial ISC transporter ABCB7.[1]	
Elesclomol	HL-60	9 nM[2][3]	Potent activity in this AML cell line.[2][3]
Kasumi-1	Concentration-dependent inhibition[4]	Demonstrates efficacy against this AML cell line.[4]	
MCF-7 (Breast Cancer)	24 nM[2]	Activity also observed in solid tumors.[2]	
SK-MEL-5 (Melanoma)	110 nM[2]	Activity also observed in solid tumors.[2]	
Disulfiram/Copper	Nalm6 (B-ALL)	0.18 μM[5]	Effective in B-cell acute lymphoblastic leukemia.[5]
Leukemia Cell Lines	45 - 81 nM (Disulfiram alone)[6]	Broad anti-leukemic activity, enhanced by copper.[6]	
Venetoclax	OCI-AML2	1.1 nM[7]	Highly sensitive cell line.[7]
HL-60	4 nM[7], 0.07 μM (48h)[8], 0.1 μM[9]	Potent activity observed.[7][8][9]	
MOLM-13	200 nM[10]	Susceptible to venetoclax.[10]	

MV4-11	18 nM (with idasanutlin)[11]	Synergistic effects with other agents.[11]	
OCI-AML3	600 nM[10]	Moderately sensitive. [10]	
KG-1a	2.5 μ M[9]	Less sensitive cell line.[9]	
Cytarabine	Variety of AML cell lines	Variable (nM to μ M range)[12][13][14][15][16]	Standard-of-care with a wide range of sensitivities.[12][13][14][15][16]

In Vivo Anti-Leukemic Efficacy

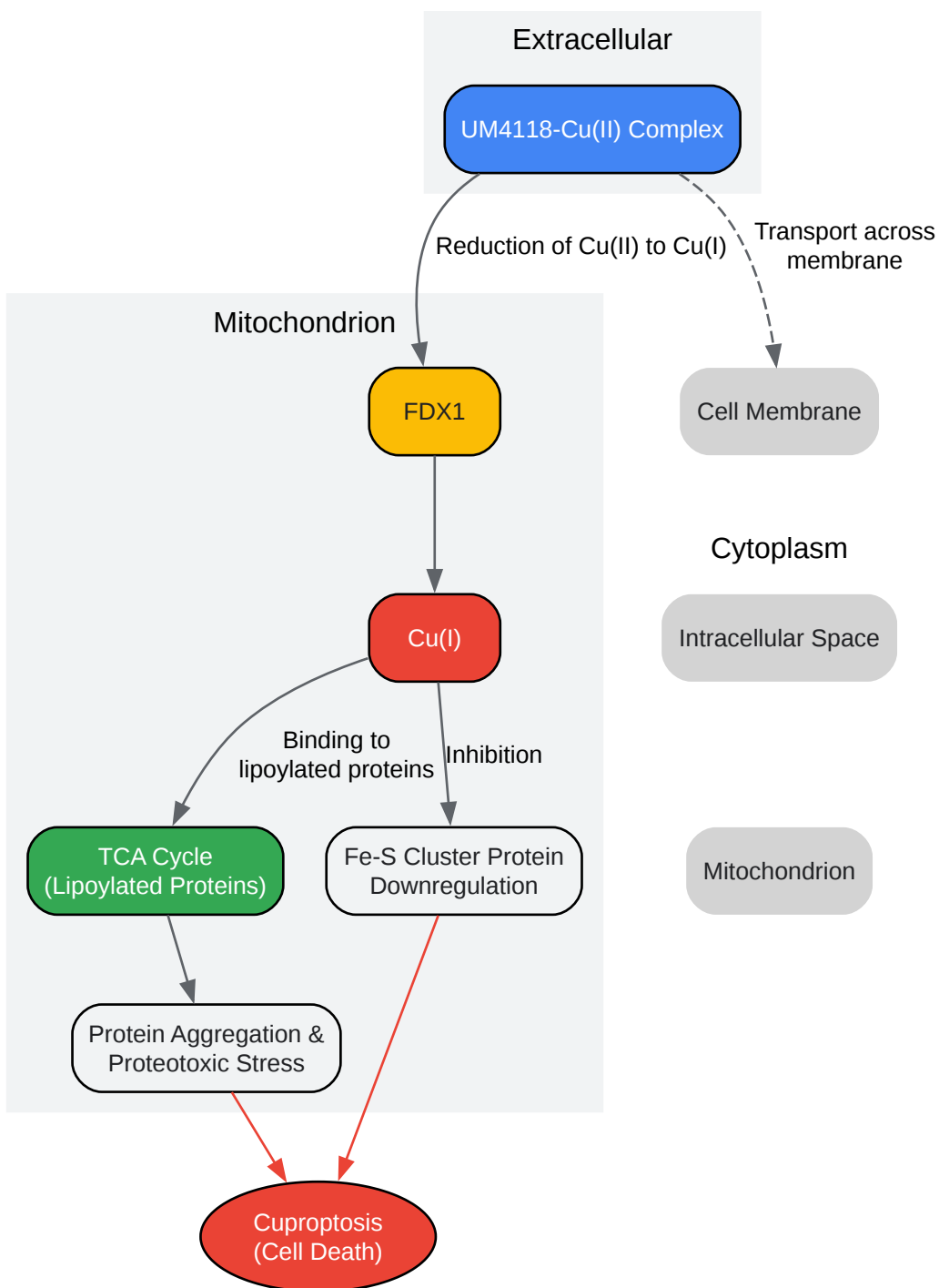
Direct comparative in vivo studies for **UM4118** in patient-derived xenograft (PDX) models of AML are not yet extensively published. The following summarizes available in vivo data for the comparator agents.

Drug	Model	Key Findings
Elesclomol	A549 (lung cancer) xenograft	Suppressed tumor growth when combined with genipin. [17]
Mouse model of Menkes disease	Alleviated neuropathology and mortality.[11]	
Disulfiram/Copper	CD34+/CD38+ leukemia-derived xenografts	Significantly inhibited tumor growth.[8]
Patient-derived glioblastoma model	Prolonged in vivo survival.[18]	
Venetoclax	MOLM-13 xenograft	Significant inhibition of AML progression and extended survival.[5]
OCI-AML3 xenograft	Synergistic apoptosis when combined with a CDK9 inhibitor.[5]	
AML patient-derived xenografts (PDXs)	Efficacy demonstrated, particularly in combination with other agents.[19][20]	
Cytarabine	Pediatric AML PDX models	Prolonged survival, with efficacy not hindered by combination with flotetuzumab. [10]
Leukemic mice	Significantly prolonged survival when combined with a CXCR4 antagonist.[2]	

Mechanism of Action: Cuproptosis Signaling Pathway

UM4118 and other copper ionophores induce a unique form of cell death termed cuproptosis. This process is distinct from other cell death mechanisms like apoptosis.

UM4118-Induced Cuproptosis Signaling Pathway



[Click to download full resolution via product page](#)

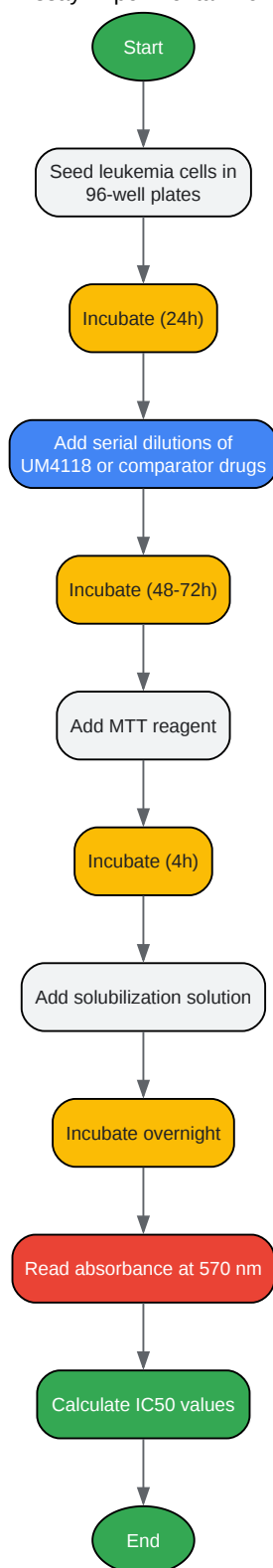
Caption: **UM4118** facilitates copper entry into mitochondria, leading to cuproptosis.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on leukemia cell lines.

MTT Assay Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for determining drug cytotoxicity using the MTT assay.

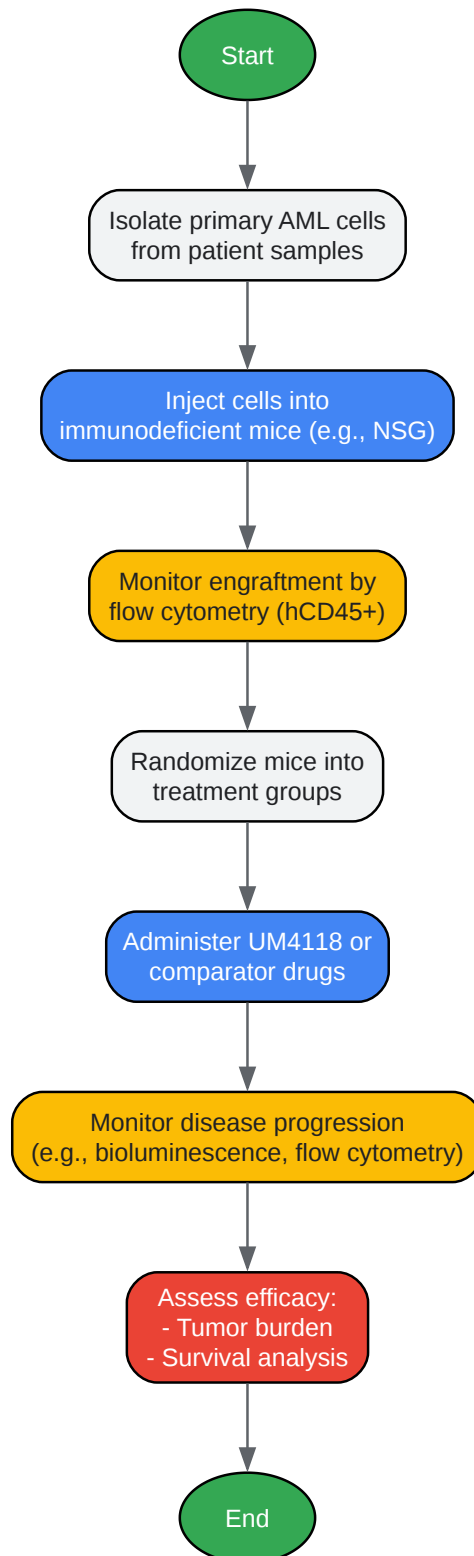
Detailed Methodology:

- **Cell Seeding:** Leukemia cell lines are seeded into 96-well microplates at a density of 5×10^4 to 1×10^5 cells/well in 100 μ L of complete culture medium and incubated for 24 hours.
- **Drug Treatment:** Prepare serial dilutions of **UM4118** and comparator drugs in culture medium. Add 100 μ L of the drug solutions to the respective wells and incubate for 48 to 72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

In Vivo AML Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment and use of AML PDX models to evaluate the in vivo efficacy of anti-leukemic agents.

AML PDX Model Experimental Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. SF3B1 mutations provide genetic vulnerability to copper ionophores in human acute myeloid leukemia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. file.medchemexpress.com \[file.medchemexpress.com\]](#)
- [3. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. \[Elesclomol-Cu Induces Cuproptosis in Human Acute Myeloid Leukemia Cells\] - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Effective elimination of adult B-lineage acute lymphoblastic leukemia by disulfiram/copper complex in vitro and in vivo in patient-derived xenograft models - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. FDA-approved disulfiram as a novel treatment for aggressive leukemia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia \[frontiersin.org\]](#)
- [9. s3-eu-west-1.amazonaws.com \[s3-eu-west-1.amazonaws.com\]](#)
- [10. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. Repurposing elesclomol, an investigational drug for the treatment of copper metabolism disorders - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. researchgate.net \[researchgate.net\]](#)
- [13. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- 14. Comprehensive genetic analysis of cytarabine sensitivity in a cell-based model identifies polymorphisms associated with outcome in AML patients - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 15. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [A Comparative Guide to the Anti-Leukemic Activity of UM4118]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15606672/docs#a-comparative-guide-to-the-anti-leukemic-activity-of-um4118>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)